Deoxyinosine

Description

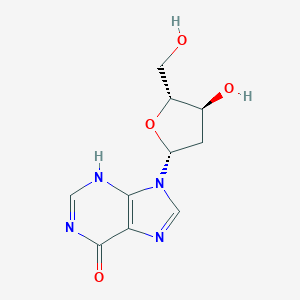

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONTNSXDCQUGY-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346428 | |

| Record name | 2'-Deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

890-38-0 | |

| Record name | Deoxyinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 250 dec °C, 250 °C | |

| Record name | Deoxyinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Enzymatic Pathways of 2 Deoxyinosine

De Novo Purine (B94841) Biosynthesis Leading to Inosine (B1671953) Monophosphate (IMP)

The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway that constructs purine rings from simpler precursor molecules. nih.govorpha.net This energy-intensive process involves a series of ten enzymatic steps, ultimately converting phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP). nih.govorpha.netnih.gov IMP serves as a crucial branch-point intermediate, as it is the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgwikipedia.org In vertebrates, these ten reactions are catalyzed by six enzymes, some of which are multifunctional. nih.govwikipedia.org The pathway begins with the conversion of ribose-5-phosphate (B1218738) to PRPP and proceeds through a series of reactions that build the purine ring onto the ribose sugar. wikipedia.org

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) in Guanine (B1146940) Nucleotide Biosynthesis and its Isoforms (IMPDH1, IMPDH2)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides. orpha.net It facilitates the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). orpha.net This reaction is pivotal for regulating the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. orpha.net

In humans, two isoforms of IMPDH exist, IMPDH1 and IMPDH2, which are encoded by separate genes and share 84% amino acid sequence identity. medlineplus.govgosh.nhs.uk While they have nearly identical catalytic activities, their expression patterns and physiological roles differ significantly. medlineplus.gov

IMPDH1 is considered the "housekeeping" isoform, constitutively expressed at low levels in most tissues. medlineplus.govgosh.nhs.uk It is the predominant form in resting peripheral blood mononuclear cells and the retina. medlineplus.gov

IMPDH2 is the inducible isoform, and its expression is significantly upregulated in proliferating cells, including activated lymphocytes and malignant cells. wikipedia.orgmedlineplus.govada-scidinfo.com It is the dominant isoform in most tissues. medlineplus.govashpublications.org

The distinct roles of these isoforms are underscored by genetic studies. Knockout of the IMPDH2 gene in mice is embryonically lethal, whereas mice lacking the IMPDH1 gene are phenotypically normal, highlighting the critical role of IMPDH2 in development and cell proliferation. patsnap.com

| Isoform | Primary Role | Expression Pattern |

| IMPDH1 | Housekeeping | Constitutively expressed at low levels in most tissues; predominant in resting lymphocytes and retina. medlineplus.gov |

| IMPDH2 | Proliferation-related | Inducible; upregulated in proliferating and malignant cells; dominant isoform in most tissues. wikipedia.orgmedlineplus.govada-scidinfo.com |

Regulation of IMPDH Activity and Expression in Cellular Proliferation and Malignant Transformation

Given its rate-limiting role in guanine nucleotide synthesis, the activity and expression of IMPDH are tightly regulated to meet the metabolic demands of the cell. This regulation occurs at multiple levels, including transcriptional control, allosteric regulation, and the formation of filamentous structures.

The expression of IMPDH, particularly the IMPDH2 isoform, is closely linked to cellular proliferation and malignant transformation. wikipedia.orgfrontiersin.org Increased IMPDH activity is a hallmark of many tumor cells and is associated with a higher capacity for DNA synthesis and cell division. wikipedia.orgada-scidinfo.com Consequently, IMPDH is a significant target for both immunosuppressive and anticancer therapies.

The regulation of IMPDH2 gene expression is complex and involves multiple transcription factors that bind to its promoter region, playing a crucial role in its induction during T lymphocyte activation. nih.gov

Allosteric regulation of IMPDH activity is mediated by the binding of nucleotides. For instance, the assembly of IMPDH into higher-order structures like filaments can be influenced by nucleotide levels, which in turn affects its catalytic activity. wikipedia.org The formation of filamentous IMPDH2 may allow the enzyme to resist feedback inhibition by GTP, thereby sustaining a high rate of guanine nucleotide production required for rapidly proliferating cells. frontiersin.org The enzyme's activity is also influenced by the binding of ATP and GTP to regulatory domains, which can modulate the enzyme's conformation and catalytic efficiency. frontiersin.org

The link between IMPDH and cancer is further supported by observations that its inhibition can lead to cell cycle arrest and the induction of differentiation in cancer cells. frontiersin.org Moreover, overexpression of IMPDH2 has been shown to confer chemoresistance to some cancer cells, indicating its role in tumor progression and survival. The p53 tumor suppressor protein has also been implicated in the regulation of IMPDH, suggesting a direct link between cell cycle control and purine metabolism. sdbonline.org

Conversion of Adenosine and 2'-Deoxyadenosine (B1664071) to 2'-Deoxyinosine

The formation of 2'-deoxyinosine is a key step in the purine salvage pathway, which recycles purine bases and nucleosides from the breakdown of nucleic acids. This pathway is less energy-demanding than de novo synthesis and is crucial for maintaining nucleotide pools in certain tissues. The central enzyme in the conversion of 2'-deoxyadenosine to 2'-deoxyinosine is adenosine deaminase (ADA).

Role of Adenosine Deaminase (ADA) in Purine Salvage Pathway

Adenosine deaminase (ADA) is a vital enzyme in purine metabolism, found in virtually all mammalian cells. Its primary function within the purine salvage pathway is to catalyze the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. researchgate.nettandfonline.com This reaction is crucial for the breakdown of adenosine and for the turnover of nucleic acids. wikipedia.org By converting adenosine and 2'-deoxyadenosine, ADA prevents their accumulation to toxic levels and channels them into pathways for either excretion or reutilization. Inosine, the product of adenosine deamination, can be further metabolized to hypoxanthine (B114508), which can then be salvaged back into the nucleotide pool. wikipedia.org ADA's role is particularly critical for the development and maintenance of the immune system. wikipedia.org

Mechanism of Deamination of 2'-Deoxyadenosine by ADA

The deamination of 2'-deoxyadenosine by ADA is a highly efficient enzymatic reaction. The proposed mechanism involves a stereospecific addition-elimination reaction via a tetrahedral intermediate. wikipedia.org The active site of ADA contains a zinc ion (Zn2+), which acts as a Lewis acid to activate a water molecule. wikipedia.org This activated water molecule, in the form of a hydroxide (B78521) ion, attacks the C6 position of the purine ring of 2'-deoxyadenosine. Specific amino acid residues within the active site, such as glutamic acid and histidine, play crucial roles in proton transfer and stabilizing the transition state. wikipedia.org Following the formation of the tetrahedral intermediate, ammonia (B1221849) is eliminated, resulting in the formation of 2'-deoxyinosine. The enzyme's structure ensures a high degree of substrate specificity and catalytic efficiency. wikipedia.org

Physiological and Pathophysiological Implications of ADA Deficiency

The critical role of adenosine deaminase is most evident in the consequences of its deficiency. A lack of ADA activity leads to the accumulation of its substrates, primarily adenosine and 2'-deoxyadenosine. nih.gov These accumulating metabolites are particularly toxic to lymphocytes, which have high rates of purine metabolism. nih.gov

The most severe consequence of ADA deficiency is Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by a profound loss of T- and B-lymphocyte function. orpha.netwikipedia.orgmedlineplus.gov This accounts for about 10-15% of all SCID cases. orpha.net The accumulation of 2'-deoxyadenosine leads to increased intracellular levels of deoxyadenosine (B7792050) triphosphate (dATP). wikipedia.orgpatsnap.com High concentrations of dATP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby preventing cell division and leading to the death of developing lymphocytes. wikipedia.org

ADA deficiency is an autosomal recessive disorder, and its clinical presentation can vary. orpha.netwikipedia.org The most common and severe form presents in infancy with recurrent opportunistic infections, failure to thrive, and is typically fatal within the first two years of life if untreated. orpha.netmedlineplus.gov Less severe, delayed or late-onset forms can manifest later in childhood or adulthood with a less profound immunodeficiency. medlineplus.gov

Beyond the immune system, ADA deficiency is recognized as a systemic metabolic disorder affecting multiple organs. nih.govfrontiersin.org Non-immunological manifestations can include skeletal abnormalities, neurological deficits, and pulmonary insufficiency. nih.govashpublications.org The accumulation of adenosine is thought to contribute to these non-immune symptoms through its action on adenosine receptors in various tissues. nih.gov

| Condition | Key Pathophysiological Mechanism | Clinical Manifestations |

| ADA-SCID (Severe Combined Immunodeficiency) | Accumulation of dATP, inhibition of ribonucleotide reductase, lymphocyte apoptosis. wikipedia.org | Profound lymphopenia, severe recurrent infections, failure to thrive. orpha.netmedlineplus.gov |

| Delayed/Late-Onset ADA Deficiency | Residual ADA activity, less severe accumulation of toxic metabolites. medlineplus.gov | Recurrent respiratory infections, gradual immunological decline. orpha.netmedlineplus.gov |

| Non-Immunological Manifestations | Systemic accumulation of adenosine and its effects on various organ systems. nih.govfrontiersin.org | Skeletal defects, neurological problems, pulmonary issues. nih.govashpublications.org |

Further Catabolism of 2'-Deoxyinosine

The metabolic journey of 2'-deoxyinosine extends beyond its initial formation, undergoing further catabolic processes that are crucial for purine homeostasis. These pathways involve key enzymes that break down 2'-deoxyinosine into simpler molecules, ultimately linking its fate to the production of uric acid. Disruptions in these enzymatic steps can lead to significant metabolic disorders.

Conversion to Hypoxanthine by Purine Nucleoside Phosphorylase (PNP)

The primary catabolic fate of 2'-deoxyinosine is its conversion to hypoxanthine and deoxyribose-1-phosphate. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP). reactome.orgdrugbank.com PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides. drugbank.com The enzyme facilitates the reversible reaction between 2'-deoxyinosine and inorganic phosphate (B84403) to yield hypoxanthine and deoxyribose-1-phosphate. reactome.org While PNP can act on both inosine and 2'-deoxyinosine, the in vivo levels of 2'-deoxyinosine are typically low, which can limit the extent of this reaction under normal physiological conditions. reactome.org

Linkages to Uric Acid Pathway and Associated Enzymes (e.g., Xanthine (B1682287) Oxidase)

Following its formation from 2'-deoxyinosine, hypoxanthine enters the final stages of purine degradation, a pathway that culminates in the production of uric acid. This process is primarily mediated by the enzyme xanthine oxidase (XO). nih.govwikipedia.orgmedchemexpress.com Xanthine oxidase is a complex molybdoflavoprotein that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. wikipedia.orgmdpi.comnih.gov These reactions involve the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. mdpi.comnih.gov Therefore, the catabolism of 2'-deoxyinosine is directly linked to the uric acid pathway through the sequential actions of PNP and xanthine oxidase.

The chemical reactions catalyzed by xanthine oxidase are as follows:

Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org

Xanthine + H₂O + O₂ ⇌ Uric Acid + H₂O₂ wikipedia.org

Implications of PNP Deficiency in Purine Metabolism Disorders

The critical role of purine nucleoside phosphorylase in the catabolism of 2'-deoxyinosine is underscored by the severe clinical consequences of its deficiency. PNP deficiency is a rare, autosomal recessive inborn error of metabolism. hmdb.canih.gov The absence or significant reduction of PNP activity leads to the accumulation of its substrates, including 2'-deoxyinosine, inosine, guanosine, and 2'-deoxyguanosine (B1662781), particularly within lymphocytes. nih.gov This accumulation is toxic to immature T-cells, leading to a severe T-cell immunodeficiency, while B-cell function is typically less affected. hmdb.ca The diagnosis of PNP deficiency can be confirmed by measuring the levels of these accumulated nucleosides in bodily fluids. nih.gov The condition highlights the essential function of PNP in maintaining purine homeostasis and preventing the buildup of toxic metabolites derived from 2'-deoxyinosine and other purine nucleosides. hmdb.camedchemexpress.comtargetmol.comfishersci.at

Substrate Specificity and Enzymatic Interactions Involving 2'-Deoxyinosine

2'-Deoxyinosine participates in various enzymatic reactions beyond its catabolism, serving as a substrate for kinases and interacting with other nucleoside-metabolizing enzymes. These interactions are significant for both normal cellular processes and the activation of certain therapeutic agents.

2'-Deoxyinosine as a Substrate for Deoxyguanosine Kinase (dGK)

Mitochondrial deoxyguanosine kinase (dGK) is an enzyme responsible for the phosphorylation of purine deoxynucleosides within the mitochondria. nih.gov Research has shown that 2'-deoxyinosine is a substrate for dGK. nih.govgenome.jp Studies with purified dGK from bovine brain and human recombinant dGK have demonstrated this activity. nih.govnih.gov The enzyme catalyzes the phosphorylation of 2'-deoxyinosine to 2'-deoxyinosine monophosphate (dIMP).

The substrate specificity of dGK is broad, and it phosphorylates several purine deoxynucleosides and their analogs. The kinetic parameters for human recombinant dGK have been determined, showing a Km value of 13 µM and a Vmax of 330 nmol/min/mg of protein for 2'-deoxyinosine. nih.gov This indicates a high affinity and efficient phosphorylation of 2'-deoxyinosine by dGK.

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|

| Deoxyguanosine | 4 | 43 |

| Deoxyinosine | 13 | 330 |

| Deoxyadenosine | 460 | 430 |

| Deoxycytidine | 330 | 60 |

Interactions with Purine-2'-deoxyribonucleosidase

The interaction of 2'-deoxyinosine with purine-2'-deoxyribonucleosidases has also been a subject of study. For instance, a novel type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus reuteri (LrNDT) has been shown to utilize 2'-deoxyinosine as a nucleoside donor, although it is less preferred compared to pyrimidine (B1678525) nucleosides like deoxyuridine. nih.gov Inosine-guanosine phosphorylase from Escherichia coli K-12, which is distinct from the more common purine nucleoside phosphorylase, also recognizes 2'-deoxyinosine as a substrate. nih.gov The substrate efficiency (V/Km) for this enzyme follows the order: 2'-deoxyguanosine > 2'-deoxyinosine > guanosine > xanthosine > inosine. nih.gov

Evaluation as Substrates for Adenosine Deaminase and other Nucleoside-Modifying Enzymes

The interaction of 2'-deoxyinosine with various nucleoside-modifying enzymes is crucial for its metabolic fate and physiological roles. It is primarily formed from the deamination of 2'-deoxyadenosine and is further metabolized by several key enzymes in the purine salvage pathway.

Adenosine Deaminase (ADA)

Adenosine deaminase (ADA, EC 3.5.4.4) is a pivotal enzyme in purine metabolism that irreversibly catalyzes the hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. nih.govslu.se The enzymatic conversion of 2'-deoxyadenosine is an efficient and essentially irreversible reaction that represents the primary route for the formation of 2'-deoxyinosine in most mammalian tissues. cdnsciencepub.combibliotekanauki.pl

Kinetic studies on ADA from various sources have quantified its efficiency in processing 2'-deoxyadenosine. Research on the enzyme from calf intestinal mucosa determined the catalytic constant (kcat) for the conversion of 2'-deoxyadenosine to 2'-deoxyinosine to be 283 s⁻¹, with a Michaelis constant for the substrate (KMs) of 22.4 µM and for the product (KMp) of 331 µM. nih.gov Similarly, studies on ADA from rat placenta have shown comparable Michaelis-Menten kinetics, with Km values for 2'-deoxyadenosine being 30.8 µM for the mitochondrial isoform and 28.7 µM for the cytosolic isoform. bibliotekanauki.pl While it is the product of ADA activity, 2'-deoxyinosine and its ribonucleoside counterpart, inosine, can also act as competitive inhibitors of the enzyme. nih.govscbt.com

Table 1: Kinetic Parameters for the Conversion of 2'-Deoxyadenosine to 2'-Deoxyinosine by Adenosine Deaminase (ADA)

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Calf Intestinal Mucosa | kcat | 283 ± 17 s⁻¹ | nih.gov |

| KMs (Substrate) | 22.4 ± 2.2 µM | ||

| KMp (Product) | 331 ± 35 µM | ||

| Rat Placenta (Mitochondrial) | Km | 30.8 µM | bibliotekanauki.pl |

| Rat Placenta (Cytosolic) | Km | 28.7 µM |

Purine Nucleoside Phosphorylase (PNP)

Following its synthesis, 2'-deoxyinosine is a key substrate for purine nucleoside phosphorylase (PNP, EC 2.4.2.1). This enzyme catalyzes the reversible phosphorolysis of the glycosidic bond of 2'-deoxyinosine to yield hypoxanthine and 2-deoxy-α-D-ribose-1-phosphate. medchemexpress.comglpbio.com The substrate specificity of PNP can vary between organisms. For instance, PNP from the malaria vector Anopheles gambiae shows a preference for 2'-deoxyinosine, with a kcat value of 54 s⁻¹. nih.gov In contrast, PNP from Micrococcus luteus also readily catalyzes the phosphorolysis of 2'-deoxyinosine, exhibiting a Km of 0.30 mM. msk.or.kr Some bacterial PNPs, such as the one from Serratia marcescens, display positive cooperativity in the binding of 2'-deoxyinosine, with a calculated Hill coefficient of 1.1. tandfonline.com Furthermore, the PNP from the malaria parasite Plasmodium vivax is uniquely characterized by substrate activation when exposed to 2'-deoxyinosine. nih.gov

Table 2: Evaluation of 2'-Deoxyinosine as a Substrate for Purine Nucleoside Phosphorylase (PNP)

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Anopheles gambiae | kcat | 54 s⁻¹ | nih.gov |

| Micrococcus luteus | Km | 0.30 mM | msk.or.kr |

| Serratia marcescens | Hill Coefficient (nH) | 1.1 | tandfonline.com |

| Plasmodium vivax | Exhibits substrate activation | nih.gov |

Deoxyribonucleoside Kinases

2'-Deoxyinosine can be phosphorylated to its corresponding monophosphate, 2'-deoxyinosine-5'-monophosphate (dIMP), by certain deoxyribonucleoside kinases. Specifically, it is a substrate for mitochondrial deoxyguanosine kinase (dGK, EC 2.7.1.113). slu.senih.gov The phosphorylation of 2'-deoxyinosine by dGK is an important step in the mitochondrial salvage pathway for purine nucleotides. Kinetic analysis of purified human recombinant dGK revealed a Km value of 13 µM and a Vmax of 330 nmol/min/mg of protein for 2'-deoxyinosine. nih.gov Its reliability as a substrate is such that it is often used as a reference standard in phosphorylation assays involving dGK. bibliotekanauki.pl

Table 3: Kinetic Parameters of 2'-Deoxyinosine with Human Mitochondrial Deoxyguanosine Kinase (dGK)

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Human Recombinant | Km | 13 µM | nih.gov |

| Vmax | 330 nmol/min/mg protein |

Other Nucleoside-Modifying Enzymes

2'-Deoxyinosine also serves as a substrate for other classes of enzymes, including N-deoxyribosyltransferases (NDTs, EC 2.4.2.6). These enzymes catalyze the transfer of the 2'-deoxyribosyl group between different purine or pyrimidine bases. Class I NDTs, which are specific for purines, show a preference for 2'-deoxyinosine as the deoxyribosyl donor. ias.ac.innih.gov

In the context of DNA replication and repair, 2'-deoxyinosine, when present as a lesion within a DNA strand (resulting from the deamination of 2'-deoxyadenosine), is recognized by DNA polymerases. Studies involving human Y-family DNA polymerases, such as pol η and pol κ, have shown that these enzymes readily bypass the dI lesion. However, they preferentially incorporate 2'-deoxycytidine (B1670253) monophosphate (dCMP) opposite the dI site, which can lead to A→G transition mutations. nih.gov

2 Deoxyinosine in Dna and Nucleic Acid Dynamics

DNA Repair Mechanisms Associated with 2'-Deoxyinosine Lesions

When 2'-deoxyinosine is present in DNA, either from incorporation of dITP or deamination of deoxyadenosine (B7792050), it is recognized as a lesion that must be repaired to maintain genomic stability. Cells employ several repair pathways to handle this type of DNA damage.

Alternative Excision Repair (AER): In E. coli, the primary enzyme for repairing deoxyinosine is Endonuclease V. mdpi.comneb.com This enzyme initiates a pathway biochemically distinct from Base Excision Repair (BER) and Nucleotide Excision Repair (NER). mdpi.comresearchgate.net Endonuclease V recognizes this compound in both single-stranded and double-stranded DNA and cleaves the second phosphodiester bond 3' to the lesion, leaving a nick with a 3'-hydroxyl and a 5'-phosphate. mdpi.comneb.com This action is the first step in the AER pathway.

Base Excision Repair (BER): this compound can also be targeted by the BER pathway. mdpi.comatdbio.com This process is initiated by a DNA glycosylase, such as alkyl-adenine DNA glycosylase (AAG), which recognizes the hypoxanthine (B114508) base and cleaves the N-glycosidic bond to remove it. mdpi.com This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. atdbio.com

Nucleotide Excision Repair (NER): While generally associated with bulky, helix-distorting lesions, the NER pathway has been shown to repair some forms of oxidative damage. nih.govacs.org Certain complex lesions, such as the 8,5'-cyclopurine-2'-deoxynucleosides, are formed by oxidative stress but are repaired by NER, not BER. nih.gov The ability of NER to act on a this compound lesion may depend on the specific structural distortion it causes in the DNA duplex. acs.org

Recognition and Repair by Alkyl-Adenine DNA Glycosylase (AAG) in Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a primary defense against deaminated purines like 2'-deoxyinosine. mdpi.comnih.gov This process is initiated by a DNA glycosylase, specifically the human alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG). mdpi.comnih.gov AAG recognizes and excises a broad range of damaged purines, including the hypoxanthine base of 2'-deoxyinosine. mdpi.comnih.govresearchgate.net

The repair mechanism proceeds as follows:

Recognition and Excision: AAG identifies the 2'-deoxyinosine lesion and catalyzes the cleavage of the N-glycosidic bond that links the hypoxanthine base to the deoxyribose sugar backbone. mdpi.comnih.govresearchgate.net

Abasic Site Formation: The removal of the base creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.gov

AP Site Processing: The major AP endonuclease in humans, APE1, then cleaves the phosphodiester backbone at the AP site, creating a single-strand nick with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) end. nih.gov

Synthesis and Ligation: DNA polymerase β fills the gap by incorporating the correct nucleotide, and DNA ligase seals the nick, completing the repair process.

Role of Endonuclease V (EndoV) in Alternative Excision Repair (AER) Pathways

An alternative pathway for repairing 2'-deoxyinosine is the Alternative Excision Repair (AER) pathway, which is initiated by Endonuclease V (EndoV). mdpi.comresearchgate.netfrontiersin.org Unlike BER, which starts by removing the damaged base, AER initiates repair by creating a nick in the DNA strand near the lesion. mdpi.comresearchgate.net EndoV, a highly conserved enzyme, was first identified as a this compound-specific nuclease in Escherichia coli. mdpi.comnih.gov

In E. coli, EndoV recognizes this compound in both double-stranded and single-stranded DNA. mdpi.comneb.com While bacterial EndoV primarily acts on DNA, its human homolog (hEndoV) shows a strong preference for cleaving inosine-containing single-stranded RNA, suggesting a role in RNA metabolism. researchgate.netnih.gov However, mammalian EndoV can complement the mutator phenotype in E. coli lacking the enzyme, indicating a conserved function in DNA repair. nih.gov The AER pathway mediated by EndoV has been identified in E. coli, but its full characterization in mammalian cells is still under investigation. mdpi.comnih.gov

Cleavage Mechanisms of Endonuclease V 3' to this compound

Endonuclease V, often called this compound 3'-endonuclease, has a distinct cleavage mechanism. neb.comnzytech.com It hydrolyzes the phosphodiester bond on the 3' side of the this compound lesion. mdpi.comresearchgate.net Specifically, the enzyme cleaves the second phosphodiester bond 3' to the damaged base. mdpi.comneb.comnzytech.com This action results in a nick in the DNA strand, leaving behind a 3'-hydroxyl (3'-OH) and a 5'-phosphate group. mdpi.comneb.com

This initial nicking by EndoV does not remove the this compound itself. mdpi.comneb.com Therefore, further enzymatic action is required to complete the repair. In E. coli, it is proposed that the 3'→5' exonuclease activity of DNA polymerase I and a DNA ligase are sufficient to remove the lesion and seal the strand. mdpi.complos.org

| Enzyme | Organism | Primary Substrate | Cleavage Action | Pathway |

| Alkyl-Adenine DNA Glycosylase (AAG) | Human, E. coli, Yeast | Deaminated and alkylated purines | Cleaves N-glycosidic bond | Base Excision Repair (BER) |

| Endonuclease V (EndoV) | E. coli | This compound in dsDNA and ssDNA | Cleaves 2nd phosphodiester bond 3' to lesion | Alternative Excision Repair (AER) |

| Human Endonuclease V (hEndoV) | Human | Inosine (B1671953) in ssRNA | Cleaves 2nd phosphodiester bond 3' to lesion | RNA Metabolism / AER |

This table summarizes the key enzymes involved in the repair of 2'-deoxyinosine.

Implications of Unrepaired 2'-Deoxyinosine in DNA

If 2'-deoxyinosine is not repaired before DNA replication, it can have significant consequences for genetic integrity. acs.org The presence of unrepaired lesions can compromise the efficiency and fidelity of DNA replication and transcription. acs.org High accumulation of this compound in the DNA of higher organisms can lead to the generation of single-strand breaks through the action of repair enzymes like AAG and EndoV. researchgate.net

Unrepaired or misrepaired DNA damage is a primary driver of genomic instability, which is characterized by an increased rate of mutations and chromosomal aberrations. fiveable.me This instability can lead to the accumulation of mutations that may activate oncogenes or inactivate tumor suppressor genes, a process central to carcinogenesis. fiveable.me Furthermore, persistent DNA damage can trigger cellular senescence or programmed cell death (apoptosis) to prevent the propagation of potentially harmful mutations. acs.org

Mutagenic Potential and Genetic Integrity

The presence of 2'-deoxyinosine in the DNA template is inherently mutagenic because its base, hypoxanthine, can be misread by DNA polymerases during replication. mdpi.comatdbio.com

2'-Deoxyinosine-Induced Mutagenesis and DNA Repair Mechanisms

2'-Deoxyinosine is a highly miscoding lesion. nih.gov During DNA replication, polymerases often recognize hypoxanthine as guanine (B1146940). mdpi.com This misrecognition leads to the preferential incorporation of cytosine opposite the this compound lesion. mdpi.comnih.gov This event, if not corrected, results in a permanent mutation in the subsequent round of replication. mdpi.com

The mutagenic potential of 2'-deoxyinosine underscores the critical importance of the BER and AER pathways. mdpi.comresearchgate.net These repair systems are essential for removing the lesion before the replication fork arrives, thereby preventing the fixation of mutations. nih.gov Studies in E. coli have shown that a deficiency in EndoV (caused by a mutation in the nfi gene) leads to a high frequency of specific mutations when cells are exposed to agents that cause adenine (B156593) deamination. mdpi.comnih.gov

Association with A to G Transition Mutations during DNA Replication

The pairing of hypoxanthine with cytosine is the molecular basis for the characteristic mutation signature of 2'-deoxyinosine. mdpi.com When a DNA strand containing an A:T base pair undergoes deamination of adenine to form a dI:T mismatch, repair mechanisms are activated. mdpi.comresearchgate.net However, if replication occurs before repair, the DNA polymerase will read the hypoxanthine (I) in the template strand and incorporate a cytosine (C) into the new strand, forming a dI:C pair. mdpi.comnih.gov In the next round of replication, the strand containing the dI:C pair will serve as a template. The this compound will direct the incorporation of another cytosine, while the original cytosine will correctly template the incorporation of a guanine (G). The ultimate result is the conversion of the original A:T base pair to a G:C base pair. mdpi.com This type of point mutation, where a purine (B94841) is replaced by another purine (A → G), is known as a transition mutation. mdpi.comnih.govwou.edu

| Lesion | Pairing Partner during Replication | Resulting Mutation Type |

| 2'-Deoxyinosine (dI) | Cytosine (C) | A:T → G:C Transition |

This table illustrates the mutagenic outcome of unrepaired 2'-deoxyinosine during DNA replication.

Nitric Oxide (NO)-Induced Deamination and Formation of 2'-Deoxyinosine in Nucleic Acids

Nitric oxide (NO) is a physiologically significant molecule involved in various biological processes, but at high concentrations, particularly at sites of chronic inflammation, it can contribute to genotoxicity. nih.govnih.gov The formation of 2'-deoxyinosine (dI) in nucleic acids is a key consequence of NO-induced DNA damage. caymanchem.com This process is not typically caused by direct reaction with NO itself, but rather through its reactive nitrogen species (RNS) derivatives, primarily dinitrogen trioxide (N₂O₃). core.ac.ukclemson.edu N₂O₃ is a potent nitrosating agent formed from the autoxidation of NO in the presence of oxygen. core.ac.ukresearchgate.net

The chemical mechanism involves the nitrosation of the primary exocyclic amino group on the adenine base within the DNA strand by N₂O₃. clemson.edu This reaction leads to the deamination of adenine, converting it into hypoxanthine. clemson.edunih.gov When hypoxanthine is part of the DNA backbone, the resulting nucleoside is 2'-deoxyinosine. caymanchem.comnih.gov This conversion fundamentally alters the base-pairing properties of the affected nucleotide.

Research has quantified the formation of dI under controlled laboratory conditions that mimic the environment of inflamed tissues. In one study, plasmid DNA was exposed to a steady-state concentration of 1.3 µM NO. nih.gov This exposure led to the formation of 2'-deoxyinosine (dI), 2'-deoxyxanthosine (B1596513) (dX, from guanine deamination), and 2'-deoxyuridine (B118206) (dU, from cytosine deamination) at nearly identical rates. nih.gov After a 12-hour exposure, these lesions reached a level of approximately 80 per 10⁶ nucleotides. nih.gov

Similarly, studies on human lymphoblastoid cells (TK6) exposed to toxic levels of NO demonstrated a corresponding increase in deaminated nucleosides. nih.gov Exposure to 1.75 µM NO for 12 hours resulted in a 3.8-fold increase in the steady-state level of dI. nih.gov These findings underscore the role of NO as a significant endogenous source of mutagenic DNA lesions. nih.gov

The structural context of the DNA molecule influences its susceptibility to NO-induced deamination. Studies comparing different DNA structures have shown that single-stranded DNA is significantly more reactive towards N₂O₃ than double-stranded DNA. core.ac.ukresearchgate.net The Watson-Crick base pairing in double-stranded DNA appears to protect the primary amine groups from nitrosative attack. core.ac.ukresearchgate.net

Table 1: Formation of Deaminated Nucleosides upon Nitric Oxide (NO) Exposure

| Study System | NO Concentration | Exposure Duration | Deaminated Products | Research Findings | Source(s) |

| Plasmid pUC19 DNA | 1.3 µM | 12 hours | dI, dX, dU | Formed at nearly identical rates (k = 1.2 x 10⁵ M⁻¹ s⁻¹); reached ~80 lesions per 10⁶ nucleotides. | nih.gov |

| Human TK6 Cells | 1.75 µM | 12 hours | dI, dX, dU | 3.8-fold increase in dI; 3.5-fold increase in dX; 4.1-fold increase in dU. | nih.gov |

| Human TK6 Cells | 0.65 µM | 12 hours | dI, dX, dU | 1.8-fold increase in dI; 1.7-fold increase in dX; 2.0-fold increase in dU. | nih.gov |

Transcriptional Mutagenesis and Retromutagenesis Involving 2'-Deoxyinosine

The presence of 2'-deoxyinosine in a DNA template is highly mutagenic, primarily through a process known as transcriptional mutagenesis. nih.govnih.gov This occurs when RNA polymerase (RNAP) encounters a DNA lesion during gene transcription and, instead of stalling, bypasses it by incorporating an incorrect ribonucleotide into the nascent RNA strand. nih.gov

In the case of dI, its base, hypoxanthine, preferentially pairs with cytosine rather than thymine (B56734) (which would be the correct partner for the original adenine). idtdna.commicrosynth.com Consequently, when RNA polymerase reads a dI lesion on the template DNA strand, it misincorporates a cytidine (B196190) monophosphate (CMP) into the mRNA transcript. nih.govplos.org This results in a population of mutant transcripts produced from a non-mutated gene, which are then translated into erroneous proteins. nih.govnih.gov

Studies investigating the miscoding properties of dI have demonstrated this preferential pairing. In vitro primer extension assays using human DNA polymerases revealed that polymerases α, η, and κΔC all promoted the preferential incorporation of 2'-deoxycytidine (B1670253) monophosphate (dCMP) opposite the dI lesion. nih.gov Strikingly, no incorporation of the "correct" base, 2'-deoxythymidine monophosphate, was observed, highlighting the potent miscoding nature of dI and its capacity to generate A→G transition mutations. nih.gov

Table 2: Miscoding Specificity of Human DNA Polymerases at a 2'-Deoxyinosine (dI) Lesion

| DNA Polymerase | Nucleotide Incorporated Opposite dI | Finding | Source(s) |

| Polymerase α | Preferential dCMP | Promoted incorrect base incorporation. | nih.gov |

| Polymerase η | Preferential dCMP | Readily bypassed the dI lesion, incorporating dCMP. | nih.gov |

| Polymerase κΔC | Preferential dCMP | Readily bypassed the dI lesion, incorporating dCMP. | nih.gov |

This phenomenon of transcriptional mutagenesis is a foundational element of a more complex mechanism known as retromutagenesis. nih.gov Retromutagenesis has been proposed as a mechanism for adaptive mutation, where mutations appear to arise in response to selective pressure. nih.govprelekara.sk The process unfolds in a specific sequence:

A DNA lesion, such as dI formed by nitrous acid, exists on the transcribed strand of a gene. nih.govplos.org

During transcription, the lesion causes transcriptional mutagenesis, leading to a mutant mRNA (e.g., with a C instead of a U). nih.govplos.org

This mutant mRNA is translated into a functional protein that provides the cell with a survival advantage, allowing it to grow under selective conditions. nih.govplos.org

This renewed cell growth enables DNA replication to occur. nih.gov During replication, the dI lesion directs the incorporation of a cytosine into the new DNA strand, establishing a permanent A:T → G:C transition mutation that is passed on to daughter cells. nih.govplos.org

A key prediction of the retromutagenesis model is that because gene expression must occur before DNA replication can fix the mutation, adaptive mutations will arise preferentially from damage located on the transcribed strand of a gene. nih.govprelekara.sk This model provides a plausible pathway linking transient DNA damage to heritable genetic changes in response to environmental challenges. nih.gov

Analytical and Research Methodologies Involving 2 Deoxyinosine

Quantification of 2'-Deoxyinosine in DNA Samples

The accurate measurement of 2'-deoxyinosine in DNA is crucial for studying DNA damage and repair mechanisms. This nucleoside can form in DNA through the deamination of 2'-deoxyadenosine (B1664071), a process often initiated by reactive nitrogen species. scientificlabs.co.ukcaymanchem.com Various analytical techniques have been developed to quantify its levels, providing insights into cellular stress and inflammation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of nucleoside lesions in DNA. scientificlabs.co.uknih.gov A general and sensitive LC/MS-MS method has been developed to quantify seven different DNA lesions, including 2'-deoxyinosine, from a single DNA sample. nih.gov This approach is valuable for studying the chemical biology of inflammation. nih.govacs.org

The methodology involves several key steps. First, DNA is purified from cells or tissues using techniques designed to minimize the artificial creation of damage products during sample preparation. nih.gov The purified DNA is then enzymatically hydrolyzed to release the individual nucleosides. nih.gov Following hydrolysis, the nucleosides are separated using HPLC and then quantified through isotope-dilution, electrospray ionization LC/MS/MS. nih.gov This isotope-dilution technique, where a known amount of a stable isotope-labeled internal standard is added to the sample, allows for highly accurate quantification. The use of multiple reaction monitoring (MRM) mode in the mass spectrometer enhances the selectivity of detection, which is essential for distinguishing 8-oxo-2'-deoxyguanosine from in-source artifacts. acs.orgnih.gov This robust method can be adapted to measure other DNA damage products as well. nih.gov

Table 1: LC-MS/MS Method for DNA Lesion Quantification

| Parameter | Description | Source(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution | nih.gov |

| Analytes | 2'-deoxyinosine and six other lesions (e.g., 2'-deoxyuridine (B118206), 8-oxo-2'-deoxyguanosine) | nih.gov |

| Sample Prep | DNA purification followed by enzymatic hydrolysis to nucleosides | nih.govnih.gov |

| Separation | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Detection | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode | nih.govacs.org |

| Application | Quantifying biomarkers of inflammation and DNA damage | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental tool in the analysis of 2'-deoxyinosine. scientificlabs.co.uk It is often used as a standard for HPLC analysis. scientificlabs.co.uk In many analytical protocols, HPLC serves as a crucial prepurification step before a more sensitive detection method, such as mass spectrometry. nih.govnih.gov For instance, in one established protocol for measuring 2'-deoxyinosine, DNA is first enzymatically digested to release the nucleosides, which are then subjected to HPLC for purification. nih.gov The fraction containing 2'-deoxyinosine is collected and then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This combined approach helps to avoid artifacts that can occur during sample preparation, particularly from acid hydrolysis, which can cause artificial deamination. nih.gov Using this method, baseline levels of 2'-deoxyinosine in DNA from various commercial sources and tissues have been measured at approximately 3 to 7 molecules per 106 2'-deoxyadenosine molecules. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Synthesis and Modification of 2'-Deoxyinosine Analogues

The synthesis of 2'-deoxyinosine derivatives is a key area of research for developing new tools for molecular biology, diagnostics, and studying DNA structure and function. scientificlabs.co.ukabmole.com

Researchers have developed convenient methods for synthesizing various 2'-deoxyinosine derivatives. nih.govacs.org A notable example is the synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine. nih.govacs.org Both of these compounds can be synthesized from commercially available 2'-deoxyguanosine (B1662781) via a common pathway. nih.govacs.org This route is considered more straightforward than earlier glycosylation techniques which often resulted in isomeric byproducts. nih.govacs.org These electrophilic derivatives, particularly the 2-chloro analogue, are valuable for preparing N-substituted 2'-deoxyguanosine analogues by displacing the leaving group. nih.govacs.org The high synthetic utility of 2-chloro-2'-deoxyinosine (B15364593) suggests it can often replace bromo and fluoro analogues that are more difficult to prepare. nih.govacs.org

Other research has focused on synthesizing 2-substituted 2'-deoxyinosine triphosphates (dᴿITP) for use in the enzymatic synthesis of DNA with modifications in the minor groove. rsc.org Derivatives such as 2-methyl and 2-vinyl-2'-deoxyinosine triphosphate have been shown to be effective substrates for Therminator DNA polymerase. rsc.org

The incorporation of 2'-deoxyinosine and its analogues into synthetic DNA strands is achieved using phosphoramidite (B1245037) chemistry, the standard method for automated oligonucleotide synthesis. umich.eduresearchgate.net To be used in a synthesizer, the 2'-deoxyinosine nucleoside must be converted into a phosphoramidite building block. researchgate.netacs.org This process involves protecting reactive groups on the nucleoside that are not meant to react during the oligonucleotide assembly. acs.org For example, oligonucleotides containing photoreactive 2-azido-2'-deoxyinosine have been prepared using a protected 2-fluoro-2'-deoxyinosine phosphoramidite as a precursor. researchgate.netnih.gov After the oligonucleotide is assembled, the fluoro group is converted to the desired azido (B1232118) group. researchgate.netnih.gov

The general cycle of oligonucleotide synthesis involves four main steps: deblocking (removing the 5' protecting group, typically a dimethoxytrityl or DMT group), activation/coupling of the phosphoramidite, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage. umich.edu The choice of protecting groups is critical; for instance, the 2-azahypoxanthine (B601068) moiety in 2-aza-2'-deoxyinosine was successfully protected with a photolabile 2-nitrobenzyl group to enable its conversion to a phosphoramidite and subsequent incorporation into oligonucleotides. acs.org

2'-Deoxyinosine is utilized in the design of advanced hybridization-sensitive fluorescent DNA probes. abmole.com A significant challenge in probe design is the tendency of probes to self-dimerize, which can lead to high background fluorescence before hybridization with the target sequence. nih.gov To overcome this, researchers have incorporated 2'-deoxyinosine (I) along with another unnatural nucleotide, N⁴-ethyl-2'-deoxycytidine (E). nih.gov The I and E bases form a relatively unstable I/E pair with each other but form more stable pairs with natural bases (cytosine and guanine (B1146940), respectively). nih.gov This property reduces the probe's self-dimerization, leading to a lower background signal. nih.gov

These "IE probes" also incorporate a fluorescent nucleotide, such as one labeled with thiazole (B1198619) orange. nih.gov The strategic placement of 2'-deoxyinosine helps to improve the ratio of fluorescence intensity after hybridization compared to before (Ihybrid/Inonhybrid). nih.gov This enhancement of the signal-to-noise ratio is critical for applications like mRNA imaging. nih.gov

Preparation of Phosphoramidites of 2'-Deoxyinosine Isosteres for Oligonucleotide Synthesis

Utilization in Molecular Biology and Biochemistry Research

2'-Deoxyinosine is a versatile molecule that has found significant application in various molecular biology and biochemical research methodologies. Its unique ability to act as a universal base analog and its involvement in specific enzymatic pathways make it a valuable tool for scientists.

Enzyme Assays and Studies of Enzyme Activities and Specificities

2'-Deoxyinosine and its derivatives are crucial substrates and intermediates in the study of various enzymes, providing insights into their activity, specificity, and biological roles.

Adenosine (B11128) Deaminase (ADA) is an enzyme that catalyzes the conversion of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. hmdb.ca Assays to measure ADA activity are important in clinical diagnostics and research, and these often rely on the detection of the product, inosine or 2'-deoxyinosine. The study of ADA is significant as its deficiency leads to severe combined immunodeficiency (SCID). hmdb.ca

Human Endonuclease V has been identified as a repair enzyme that acts on deaminated bases in DNA. nih.gov This enzyme exhibits its highest activity on DNA containing deoxyinosine, suggesting a primary role in repairing deoxyadenosine (B7792050) deamination. nih.gov Studies have shown that the enzyme's activity is influenced by the base opposite to the this compound lesion, with a preference for single-stranded DNA containing inosine. nih.gov

HIV-1 Reverse Transcriptase (RT) , a key enzyme in the replication of the human immunodeficiency virus, has been shown to incorporate dITP during reverse transcription. nih.gov Research comparing the incorporation of dITP on RNA and DNA templates of the same sequence revealed that insertion frequencies were significantly higher on the RNA template. nih.gov This finding has implications for understanding retroviral mutagenesis and for the development of antiviral therapies.

The metabolism of certain chemotherapeutic agents can also be influenced by enzymes acting on 2'-deoxyinosine. For instance, in the context of 5-fluorouracil (B62378) (5-FU) treatment, 2'-deoxyinosine can affect the activity of purine (B94841) nucleoside phosphorylase (PNP) , which in turn can modulate the cytotoxicity of 5-FU. vumc.nl

Table 2: Enzymes Interacting with 2'-Deoxyinosine and its Derivatives

| Enzyme | Interaction with 2'-Deoxyinosine/dITP | Research Application/Significance | Reference |

|---|---|---|---|

| Adenosine Deaminase (ADA) | Catalyzes the conversion of 2'-deoxyadenosine to 2'-deoxyinosine. | Enzyme activity assays for clinical diagnostics and research. | hmdb.ca |

| Human Endonuclease V | Exhibits endonuclease activity on this compound-containing DNA. | Study of DNA repair mechanisms for deaminated purines. | nih.gov |

| HIV-1 Reverse Transcriptase (RT) | Incorporates dITP during reverse transcription, with a preference for RNA templates. | Understanding retroviral mutagenesis and development of antiviral agents. | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Utilizes 2'-deoxyinosine as a substrate, influencing the metabolism of chemotherapeutic agents. | Investigating the modulation of drug cytotoxicity. | vumc.nl |

| Therminator DNA Polymerase | Can utilize 2-substituted 2'-deoxyinosine triphosphates as substrates. | Enzymatic synthesis of DNA with minor-groove modifications. | researchgate.net |

Application in PCR and Oligonucleotide Synthesis

2'-Deoxyinosine is a valuable component in the synthesis of oligonucleotides for various applications, most notably in the polymerase chain reaction (PCR). Its utility lies in its capacity to function as a "universal base". metabion.com

In PCR, primers containing 2'-deoxyinosine at degenerate positions are often used when the exact sequence of the target DNA is unknown or variable. metabion.combiosyn.com Because 2'-deoxyinosine can form hydrogen bonds with all four standard DNA bases (dC, dA, dG, and dT), albeit with varying stability, it allows a single primer to anneal to multiple related target sequences. idtdna.commetabion.com This is particularly useful in applications such as amplifying genes from related organisms or identifying members of a gene family. biosyn.com The thermodynamic stability of these pairings generally follows the order I-C > I-A > I-G ≈ I-T. genelink.com

While it is considered a universal base, this pairing bias can lead to differences in priming efficiency. genelink.com For instance, placing this compound at the 3'-end of a primer can have a more pronounced effect, and it is sometimes advisable to use a mix of primers with and without the modification to ensure a diversity of PCR products. metabion.comgenelink.com

In addition to PCR primers, 2'-deoxyinosine is incorporated into oligonucleotide probes for hybridization-based assays. genelink.com The inclusion of this compound at ambiguous codon positions can reduce the complexity of probe mixtures required for detecting specific genes. genelink.com Modified oligonucleotides containing 2'-deoxyinosine are synthesized using phosphoramidite chemistry, allowing for their site-specific incorporation. lumiprobe.com These modified oligos have applications in fundamental research, such as antisense experiments and immunoassays, as well as in the development of molecular diagnostics. genewiz.com

Table 3: Applications of 2'-Deoxyinosine in PCR and Oligonucleotide Synthesis

| Application | Description | Key Finding/Consideration | Reference |

|---|---|---|---|

| Degenerate PCR Primers | 2'-Deoxyinosine is used as a universal base to account for sequence degeneracy in the target DNA. | Allows a single primer to anneal to multiple related sequences. | metabion.combiosyn.com |

| Hybridization Probes | Incorporated into probes to reduce the complexity of mixtures needed for gene detection at ambiguous codon positions. | Simplifies the design of probes for degenerate target sequences. | genelink.com |

| Oligonucleotide Synthesis | Synthesized into oligonucleotides using phosphoramidite chemistry for various research applications. | Enables the creation of custom DNA sequences with universal base capabilities. | lumiprobe.com |

| Antisense Experiments | Used in the design of antisense oligonucleotides to study gene function. | Provides flexibility in targeting variable RNA sequences. | genewiz.com |

| Improving Sequencing of PCR Products | Incorporation of dITP during PCR can improve the subsequent sequencing of the amplified product. | Helps to overcome issues with secondary structures in the sequencing template. | nih.gov |

Biological and Cellular Effects of 2 Deoxyinosine

Impact on Cell Proliferation and DNA Replication

2'-Deoxyinosine has been shown to directly influence fundamental cellular processes such as proliferation and the replication of genetic material.

Research has demonstrated that 2'-Deoxyinosine and its derivatives can impede the growth of cancer cells. When incorporated into a G-quadruplex aptamer known as AS1411, 2'-Deoxyinosine contributes to the inhibition of tumor cell proliferation. nih.govresearchgate.net This inhibitory effect is often linked to the disruption of the cell cycle.

Studies involving Lactobacillus plantarum AY01, a strain of lactic acid bacteria that produces 2'-Deoxyinosine as its primary anti-cancer substance, have shown that it can arrest the proliferation of colorectal cancer cells. nih.govnih.govresearchgate.net Flow cytometry analysis revealed that treatment with the culture supernatant of Lb. plantarum AY01, containing 2'-Deoxyinosine, blocks the cell cycle of HT-29 colorectal cancer cells in the S phase. jcancer.org Similarly, aptamers modified with 2'-Deoxyinosine have been observed to induce S-phase arrest in tumor cells. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Lb. plantarum AY01 Supernatant on HT-29 Cell Cycle

| Treatment Condition | Effect on Cell Cycle | Apoptotic Rate |

|---|---|---|

| 64 mg/mL for 48 hours | Blocked in S phase | 96.73% |

Data sourced from a study on the effects of Lb. plantarum AY01 culture supernatant on HT-29 cells. jcancer.org

The inhibitory effects of 2'-Deoxyinosine extend to the mechanics of DNA replication. The SV40 large T antigen possesses helicase activity, which is crucial for unwinding double-stranded DNA, a necessary step for replication. nih.govresearchgate.net Research on modified aptamers has shown that the incorporation of 2'-Deoxyinosine can suppress this unwinding function. nih.govresearchgate.netbiocrick.com In helicase assays, both the standard AS1411 aptamer and a version modified with 2'-Deoxyinosine (FCL-II) were effective at inhibiting the unwinding of a DNA substrate by the large T antigen, thereby promoting a block in DNA replication. nih.govresearchgate.net This indicates that less de novo DNA synthesis occurs in cells treated with these aptamers. researchgate.net

Inhibition of Cell Proliferation and S-Phase Cell-Cycle Arrest

Role in Cancer Research and Therapeutics

The unique biological activities of 2'-Deoxyinosine have made it a focal point in cancer research, particularly for its potential therapeutic applications.

One of the most significant findings is the ability of 2'-Deoxyinosine to synergize with existing chemotherapy drugs. Specifically, it has been shown to enhance the antitumor activity of 5-Fluorouracil (B62378) (5-FU), a common chemotherapeutic agent for colorectal cancer. caymanchem.comaacrjournals.orgnih.gov In studies using human colorectal cancer cell lines, combining 2'-Deoxyinosine with 5-FU dramatically increased the sensitivity of the HT29 and the 5-FU-resistant SW620 cell lines to the drug. aacrjournals.orgnih.gov This combination was found to enhance both early and late-stage apoptosis induced by 5-FU in these cell lines. aacrjournals.orgnih.gov The enhancement of 5-FU-induced apoptosis ranged from 19% to 130% in HT29 cells and from 210% to 497% in SW620 cells. aacrjournals.org This effect is partly attributed to an increase in Fas overexpression, a key component in apoptosis signaling. aacrjournals.orgnih.gov

Table 2: Enhancement of 5-Fluorouracil (5-FU) Sensitivity by 2'-Deoxyinosine

| Cell Line | Increase in Sensitivity to 5-FU |

|---|---|

| HT29 | 38-fold |

| SW620 (FUra-resistant) | 700-fold |

| CaCo2 | No significant increase |

Data from a study investigating the combined effects of 2'-Deoxyinosine and 5-FU on colorectal cancer cell lines. aacrjournals.orgnih.gov

Recent research has identified 2'-Deoxyinosine as a key bioactive metabolite produced by certain probiotic bacteria. nih.govnih.gov Specifically, the lactic acid bacterium Lactobacillus plantarum AY01, isolated from fermented food, has been found to produce 2'-Deoxyinosine as its main substance responsible for anti-colorectal cancer activity. nih.govnih.govresearchgate.netjcancer.org This discovery highlights the potential of using probiotics or their metabolic products as a novel approach in the management of colorectal cancer. wjgnet.com The supernatant from Lb. plantarum AY01 cultures has demonstrated a significant ability to inhibit the proliferation of HT-29 colorectal cancer cells. jcancer.org

The cytotoxic effects of 2'-Deoxyinosine in certain cancer cells are linked to the metabolic enzyme, purine (B94841) nucleoside phosphorylase (PNP). medchemexpress.comtargetmol.comchemsrc.comfishersci.atmedchemexpress.com PNP is a key enzyme in the purine salvage pathway, which catalyzes the cleavage of nucleosides. medchemexpress.com The growth-inhibiting properties of 2'-Deoxyinosine have been specifically associated with PNP deficiency in human colon-carcinoma cell lines. medchemexpress.comtargetmol.comchemsrc.comfishersci.atmedchemexpress.com In the absence of sufficient PNP activity, the cell's ability to process purine nucleosides like 2'-Deoxyinosine is impaired, which can lead to the accumulation of toxic metabolites and subsequent inhibition of cell growth. chemsrc.com

Implications in IMPDH-Mediated Chemoresistance in Osteosarcoma

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov Its type II isoform, IMPDH2, has been identified as an independent prognostic factor in osteosarcoma, with its overexpression frequently observed in patients with a poor response to chemotherapy. nih.govnih.govplos.org This overexpression is directly implicated in the development of chemoresistance in osteosarcoma cells. nih.govnih.govplos.org

Studies have demonstrated that the overexpression of IMPDH2 in the osteosarcoma cell line Saos-2 leads to significant chemoresistance against standard therapeutic agents like cisplatin (B142131) and methotrexate. nih.gov This resistance is, at least in part, mediated by the increased expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP. nih.gov The upregulation of these proteins results in reduced activation of caspase-9 and consequently, decreased cleavage of the caspase substrate PARP, ultimately inhibiting the mitochondrial apoptotic signaling pathway. nih.govnih.govplos.org

While pharmacological inhibition of IMPDH can lead to a reduction in cell viability and proliferation, it does not consistently increase chemosensitivity. nih.gov However, the chemoresistance induced by IMPDH2 overexpression can be reversed by the downregulation of IMPDH2 through RNA interference. nih.govnih.gov This suggests that targeting IMPDH2, potentially in combination with conventional chemotherapy, could be a viable strategy to overcome chemoresistance in osteosarcomas exhibiting high levels of IMPDH2 expression. nih.gov The connection to 2'-deoxyinosine lies in its position as a downstream metabolite in the purine pathway, which is regulated by IMPDH. Alterations in IMPDH activity directly impact the cellular pools of inosine and its derivatives, which can in turn influence cellular processes and responses to chemotherapy. Further research into how manipulating 2'-deoxyinosine levels might affect IMPDH-mediated chemoresistance could provide new therapeutic avenues.

Table 1: IMPDH2 and Chemoresistance in Osteosarcoma

| Cell Line | Genetic Modification | Effect on Chemoresistance | Associated Molecular Changes |

| Saos-2 | IMPDH2 Overexpression | Increased resistance to cisplatin and methotrexate. nih.gov | Upregulation of Bcl-2, Mcl-1, XIAP; Reduced caspase-9 activation. nih.gov |

| Saos-2 | IMPDH2 Knock-down | Resensitization to cytotoxic drugs in chemoresistant cells. nih.gov | Downregulation of IMPDH2 expression. nih.govnih.gov |

Interactions with Cellular Pathways

Recent research has highlighted the role of 2'-deoxyinosine as an active anti-cancer substance produced by certain lactic acid bacteria, such as Lb. plantarum AY01. nih.gov This compound has been shown to induce apoptosis in colorectal cancer (CRC) cells, and transcriptome analysis suggests that this effect may be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

The p38 MAPK pathway is a key signaling cascade involved in various cellular processes, including stress responses, inflammation, cell proliferation, differentiation, and apoptosis. frontiersin.org In the context of cancer, the p38 MAPK pathway can have a dual role, either promoting or suppressing tumors depending on the cellular context and tumor stage. nih.gov While it can act as a tumor suppressor in the early stages of transformation, in established cancer cell lines, it has been shown to enhance tumor cell growth and survival. nih.gov

In colorectal cancer, the p38 MAPK pathway is often deregulated and plays a significant role in tumor maintenance. oncotarget.com The activation of this pathway by 2'-deoxyinosine, as suggested by studies on Lb. plantarum AY01, represents a potential therapeutic mechanism. nih.gov By activating the p38 MAPK pathway, 2'-deoxyinosine may trigger a signaling cascade that ultimately leads to the apoptosis of colorectal cancer cells. nih.gov This finding opens up possibilities for the use of 2'-deoxyinosine or probiotics that produce it as a novel treatment strategy for CRC. nih.gov

Table 2: 2'-Deoxyinosine and p38 MAPK Pathway in Colorectal Cancer

| Source of 2'-Deoxyinosine | Cancer Cell Line | Observed Effect | Proposed Mechanism |

| Lb. plantarum AY01 | HT-29 (Colorectal Cancer) | Induction of apoptosis. nih.gov | Activation of the p38 MAPK pathway. nih.govresearcher.life |

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation and are often dysregulated in cancer. mdpi.commdpi.com They can act as either oncogenes (oncomiRs) or tumor suppressors, depending on the genes they target. wjgnet.com The chemical modification of nucleic acid-based cancer therapeutics, such as the aptamer AS1411, with 2'-deoxyinosine has been shown to modulate the expression of specific miRNAs in breast cancer cells. nih.gov

In one study, a modified version of the AS1411 aptamer, containing 2'-deoxyinosine (termed FCL-II), demonstrated an enhanced ability to regulate miRNA expression compared to the original aptamer. nih.gov Specifically, FCL-II was able to upregulate the expression of four breast cancer-related miRNAs that are typically lowly expressed and downregulate three highly expressed miRNAs by more than 2.5-fold. nih.gov This modulation of miRNA levels suggests that 2'-deoxyinosine, when incorporated into therapeutic oligonucleotides, can influence the intricate regulatory networks governed by miRNAs.

The dysregulation of miRNA processing and expression is a hallmark of many cancers. mdpi.com Factors such as genetic alterations, epigenetic changes, and alterations in the miRNA biogenesis machinery can all contribute to the aberrant miRNA landscape in tumor cells. mdpi.comnih.gov The ability of 2'-deoxyinosine-modified aptamers to specifically alter the expression of cancer-related miRNAs presents a promising avenue for therapeutic intervention. nih.gov By restoring the normal expression levels of key miRNAs, it may be possible to inhibit tumor growth and progression. nih.gov

Table 3: Effect of 2'-Deoxyinosine-Modified Aptamer (FCL-II) on miRNA Expression in Breast Cancer

| miRNA Regulation | Number of Affected miRNAs | Fold Change |

| Upregulation of lowly expressed miRNAs | 4 | >2.5-fold |

| Downregulation of highly expressed miRNAs | 3 | >2.5-fold |

Activation of p38 MAPK Pathway in Colorectal Cancer Cells

Genomic Modifications in Viral Systems

A remarkable example of genomic modification occurs in certain bacteriophages that infect Campylobacter jejuni. asm.org These phages, belonging to the Fletchervirus genus, have been found to completely replace all deoxyguanosine (dG) residues in their DNA with 2'-deoxyinosine (dI). asm.orgosti.govnih.gov This 100% substitution is a novel finding, as such a complete replacement of a canonical base has not been previously observed in a virus. asm.orgnih.govnih.gov

This radical alteration of the phage genome is believed to be a mechanism to evade the host bacterium's defense systems. nih.govresearchgate.net Analysis of the nucleotide pools after phage infection has identified deoxyinosine triphosphate (dITP), suggesting that the modification occurs at the nucleotide level before incorporation into the growing DNA strand. asm.orgosti.gov This indicates that these phages have evolved distinct enzymatic machinery to synthesize and utilize this non-canonical base. asm.org The presence of a dG-free genome renders the phage DNA resistant to many of the host's restriction enzymes, which typically recognize specific sequences containing dG. researchgate.net

The complete replacement of deoxyguanosine with 2'-deoxyinosine in the genomes of Fletchervirus phages represents a significant evolutionary adaptation in the ongoing battle between phages and their bacterial hosts. nih.govnih.gov Bacteria have evolved various defense mechanisms, such as CRISPR-Cas systems and restriction-modification systems, to protect themselves from phage infection by degrading foreign DNA. nih.govresearchgate.net In response, phages have developed strategies to counteract these defenses, including the modification of their own DNA. asm.orgnih.gov

The use of 2'-deoxyinosine instead of deoxyguanosine is a powerful strategy to circumvent host defenses. researchgate.net This genomic alteration makes the phage DNA unrecognizable to many host restriction enzymes, thus protecting it from degradation. researchgate.net This constant evolutionary arms race drives the diversification of both phage and bacterial defense and counter-defense mechanisms. The discovery of this complete base substitution in Campylobacter phages highlights the remarkable plasticity of viral genomes and provides insights into the novel strategies that viruses employ to ensure their survival and propagation. asm.orgnih.gov

Table 4: Genomic Modification in Campylobacter Phages

| Phage Genus | Canonical Base | Substituted Base | Percentage of Substitution |

| Fletchervirus | Deoxyguanosine (dG) | 2'-Deoxyinosine (dI) | 100% asm.orgosti.govnih.gov |

Q & A

Q. What are the base-pairing properties of 2'-deoxyinosine (dI) in oligonucleotide design, and how can these be leveraged experimentally?

dI exhibits degenerate base-pairing, initially thought to pair indiscriminately with all four natural bases (A, T, C, G). However, studies using melting temperature analysis and solid-phase hybridization reveal a preference for pairing with deoxycytidine (dC) under physiological conditions . For probe design, dI can be strategically placed in regions of sequence ambiguity to reduce mismatches. For example, Martin et al. (1985) demonstrated that dI-containing probes hybridize with higher fidelity when paired with dC-rich regions .

Q. What safety protocols are critical when handling 2'-deoxyinosine in laboratory settings?

dI requires stringent safety measures due to its instability and potential degradation hazards:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant suits, and safety goggles. Gloves must be inspected for integrity and removed without touching outer surfaces .

- Storage: Store at -20°C in airtight containers to prevent hygroscopic degradation and thermal instability .

- Ventilation: Ensure fume hoods or local exhaust systems are used to avoid inhalation exposure .

Q. How does 2'-deoxyinosine arise in DNA, and what repair mechanisms are involved?

dI forms via deamination of deoxyadenosine (dA) by nitrosative stress or enzymatic activity. In E. coli, endonuclease V recognizes and excises dI, cleaving the phosphodiester bond 3′ to the lesion. A functional assay by Lee et al. (2013) involves embedding dI in a restriction enzyme recognition site (e.g., EcoRI) paired with dG in the complementary strand; repair efficiency is quantified via gel electrophoresis of digested DNA .

Advanced Research Questions

Q. How can 2'-deoxyinosine be used to detect minor viral populations in HIV-1 drug resistance studies?

dI enhances the discriminatory power of allele-specific PCR by destabilizing primer-template mismatches. A quantitative real-time PCR assay with dI at the 3′ end of primers increases specificity 5–10-fold, enabling detection of L90M and M184V mutations at frequencies as low as 0.01% in HIV-1 populations . Methodological optimization includes adjusting dI position and annealing temperature to balance sensitivity and specificity.

Q. What experimental evidence challenges the notion of dI as a "universal base," and how should researchers address this in probe design?